REACTION_CXSMILES
|
C=[C:2]1[CH:7]([CH2:8][CH2:9][CH2:10][CH:11]=C)[CH2:6][CH2:5][O:4][CH2:3]1>C(Cl)Cl>[CH2:3]1[C:2]2[CH:7]([CH2:8][CH2:9][CH2:10][CH:11]=2)[CH2:6][CH2:5][O:4]1
|
Name
|
|
Quantity
|
1320 mg
|
Type
|
reactant
|
Smiles
|
C=C1COCCC1CCCC=C
|
Name
|
|
Quantity
|
159 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was degassed three times
|
Type
|
ADDITION
|
Details
|
Zhan-1b (58.3 mg, 0.079 mmol) was added at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed again
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure (280 mmhg)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |